2-Amino-5-bromobenzenesulfonamide

Monoamine oxidase B inhibition Neuropharmacology tool compounds Enzyme inhibitor potency

Researchers studying neurological disorders often struggle with sourcing validated, selective chemical probes for MAO-B. 2-Amino-5-bromobenzenesulfonamide (CAS 54734-84-8) directly addresses this need. - Exhibits an IC50 of 33 nM against human MAO-B with 30-fold selectivity over MAO-A, enabling reliable target engagement studies. - Synthesized at 90% yield from readily available precursors, ensuring a scalable and cost-effective supply for pharmaceutical programs. - Features a 5-bromo handle for diverse cross-coupling reactions, serving as a versatile intermediate for lead optimization.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
CAS No. 54734-84-8
Cat. No. B1268502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromobenzenesulfonamide
CAS54734-84-8
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S(=O)(=O)N)N
InChIInChI=1S/C6H7BrN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyBGILQOXCWMHWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromobenzenesulfonamide CAS 54734-84-8: Core Properties and Baseline Specifications for Research Procurement


2-Amino-5-bromobenzenesulfonamide (CAS 54734-84-8) is an ortho-amino-substituted benzenesulfonamide derivative bearing a bromine atom at the 5-position of the aromatic ring [1]. The compound is classified within the halogenated aminobenzenesulfonamide family, which has been extensively investigated for enzyme inhibitory activities, particularly against carbonic anhydrase isoforms and monoamine oxidases [2]. This compound serves as a versatile synthetic intermediate for pharmaceutical building blocks and as a tool compound for probing structure-activity relationships in sulfonamide-targeting enzyme systems [1].

Why 2-Amino-5-bromobenzenesulfonamide Cannot Be Interchanged with Other Halogenated Sulfonamide Analogs


Substitution patterns on the benzenesulfonamide scaffold critically determine both enzyme inhibitory potency and selectivity profiles. Data from carbonic anhydrase inhibition studies demonstrate that bromine substitution position—whether ortho, meta, or para to the sulfonamide group—produces order-of-magnitude differences in Ki values [1]. For monoamine oxidase targets, the presence of bromine at the 5-position of 2-aminobenzenesulfonamide yields distinct inhibitory activity compared to non-halogenated or differently substituted analogs [2]. Furthermore, the ortho-amino group in this scaffold provides a unique hydrogen-bonding network that influences binding orientation in enzyme active sites, a feature absent in para-amino regioisomers [1]. These structure-dependent variations preclude generic substitution without experimental validation of target-specific activity.

Quantitative Differentiation Evidence for 2-Amino-5-bromobenzenesulfonamide: Comparative Performance Data


MAO-B Inhibitory Potency: 2-Amino-5-bromobenzenesulfonamide vs. Non-Halogenated Parent Scaffold

2-Amino-5-bromobenzenesulfonamide exhibits potent inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 33 nM [1]. In contrast, the non-halogenated parent scaffold 2-aminobenzenesulfonamide shows substantially weaker MAO-B inhibition, with reported IC50 values typically exceeding 1 µM in comparable assay systems [2]. This represents an approximate 30-fold improvement in potency conferred specifically by the 5-bromo substitution.

Monoamine oxidase B inhibition Neuropharmacology tool compounds Enzyme inhibitor potency

MAO-A vs. MAO-B Selectivity Profile: Target-Specific Differentiation

2-Amino-5-bromobenzenesulfonamide demonstrates a pronounced selectivity window between MAO isoforms. Against human MAO-A, the compound exhibits an IC50 of 1,000 nM, compared to 33 nM against MAO-B—representing a 30-fold selectivity for the B isoform [1]. This contrasts with the selectivity profile of 4-amino-3-bromobenzenesulfonamide, which shows high potency against carbonic anhydrase II (Ki = 40 nM) but negligible activity toward MAO enzymes [2].

Monoamine oxidase isoform selectivity MAO-A/MAO-B discrimination Selective enzyme inhibition

Glycolate Oxidase Inhibitory Activity: Murine Enzyme Comparative Assessment

Against mouse recombinant glycolate oxidase (GO), 2-amino-5-bromobenzenesulfonamide displays an IC50 of 39.9 µM [1]. This activity level, while moderate, represents a defined baseline for structure-activity relationship studies. Notably, the 3,5-dibromo analog (4-amino-3,5-dibromobenzenesulfonamide) has been characterized primarily against carbonic anhydrase isoforms, with no reported GO activity in available databases, suggesting that the mono-bromo substitution at position 5 confers a distinct target engagement profile [2].

Glycolate oxidase inhibition Metabolic enzyme targeting Primary hyperoxaluria research

Synthetic Accessibility and Yield: Bench-Scale Preparation Advantages

2-Amino-5-bromobenzenesulfonamide can be prepared via direct bromination of 2-aminobenzenesulfonamide using bromine in acetic acid, achieving a reported yield of 90% at multi-gram scale (300 g product obtained) with a reaction time of 0.5 hours . This high-yielding, single-step synthesis contrasts with the preparation of 4-amino-3,5-dibromobenzenesulfonamide, which typically requires more rigorous bromination conditions or multi-step sequences to achieve di-substitution [1].

Laboratory-scale synthesis Chemical procurement specifications Synthetic intermediate availability

Physical Characterization and Purity Benchmarks: Quality Control Specifications

Commercial analytical specifications for 2-amino-5-bromobenzenesulfonamide include HPLC purity ≥96.5% with actual batch results reaching 99.9%, and a defined melting point range of 170.4–175.5 °C [1]. Independent supplier data corroborates this melting range (170–176 °C) with minimum purity specifications of 95% . In contrast, the 3,5-dibromo analog exhibits different physical properties, including a higher molecular weight (330.0 g/mol vs. 251.1 g/mol) and distinct solubility characteristics that affect formulation and handling [2].

Analytical quality control Compound characterization standards Research-grade chemical procurement

MAO-A vs. Glycolate Oxidase Activity Comparison: Target Engagement Breadth

2-Amino-5-bromobenzenesulfonamide exhibits a broad but graded target engagement profile across three distinct enzyme families. Against human MAO-A, the compound shows IC50 = 1,000 nM; against human MAO-B, IC50 = 33 nM; and against mouse glycolate oxidase, IC50 = 39,900 nM [1]. This represents a >1,200-fold activity range (33 nM to 39.9 µM) across three therapeutically relevant targets. No comparable multi-target data are available in public databases for the 4-amino-3-bromo or 4-amino-3,5-dibromo regioisomers, which have been characterized primarily against carbonic anhydrase isoforms only [2].

Multi-target profiling Enzyme inhibition spectrum Selectivity assessment

Primary Research and Procurement Application Scenarios for 2-Amino-5-bromobenzenesulfonamide


Monoamine Oxidase B (MAO-B) Inhibitor Tool Compound for Neurological Research

With an IC50 of 33 nM against human MAO-B and 30-fold selectivity over MAO-A, 2-amino-5-bromobenzenesulfonamide serves as a validated positive control or chemical probe for studies investigating MAO-B's role in neurological disorders, including Parkinson's disease and depression [1]. Researchers can deploy this compound in enzyme inhibition assays, cellular models, and structure-activity relationship studies where MAO-B engagement is the primary endpoint [2].

Synthetic Intermediate for Benzenesulfonamide-Derived Bioactive Molecules

The documented 90% synthetic yield from readily available 2-aminobenzenesulfonamide supports the use of 2-amino-5-bromobenzenesulfonamide as a scalable building block for pharmaceutical synthesis programs [1]. The bromine atom at the 5-position provides a versatile handle for Suzuki coupling, Buchwald-Hartwig amination, and other palladium-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries and lead optimization series [2].

Glycolate Oxidase Inhibition Studies for Primary Hyperoxaluria Research

The compound's measurable glycolate oxidase inhibitory activity (IC50 = 39.9 µM against mouse recombinant enzyme) provides a starting point for medicinal chemistry efforts targeting primary hyperoxaluria and related disorders of oxalate metabolism [1]. While potency requires optimization, the defined baseline activity enables structure-based design and scaffold hopping strategies using this compound as a reference point [2].

Quality Control Reference Standard for Analytical Method Development

With well-characterized physical properties including melting point range of 170–176 °C and commercially verified HPLC purity specifications reaching 99.9%, 2-amino-5-bromobenzenesulfonamide can serve as a reference standard for developing and validating analytical methods in pharmaceutical quality control laboratories [1]. The compound's distinct spectroscopic signature (1H-NMR, 13C-NMR, IR) provides reliable identification benchmarks [2].

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